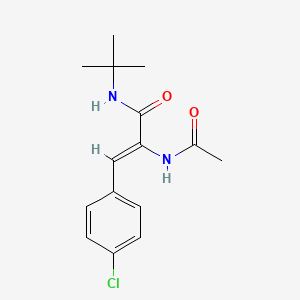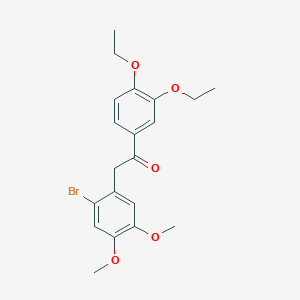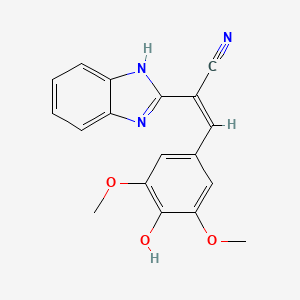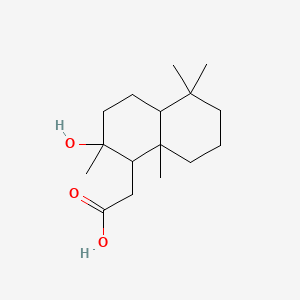
(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide
Vue d'ensemble
Description
(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Acetamido Group: The acetamido group can be introduced through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamido moiety, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide oxides.
Reduction: Formation of N-tert-butyl-3-(4-chlorophenyl)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide: Differing in the configuration around the double bond.
N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide: Lacking the acetamido group.
2-acetamido-N-tert-butyl-3-(4-methylphenyl)prop-2-enamide: Substituting the chlorine atom with a methyl group.
Uniqueness
(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide is unique due to its specific configuration and combination of functional groups, which contribute to its distinct chemical reactivity and potential applications. Its structural features allow for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)17-13(14(20)18-15(2,3)4)9-11-5-7-12(16)8-6-11/h5-9H,1-4H3,(H,17,19)(H,18,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXILFGBXZOPBZ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B3876308.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3876312.png)
![N-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3876316.png)
![N-(2,4-dimethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3876321.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B3876329.png)
![N-[(Z)-3-(3-acetylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3876341.png)
![3,4-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3876360.png)

![4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B3876379.png)
![4-Ethoxy-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B3876391.png)

![ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B3876405.png)
![N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B3876406.png)

